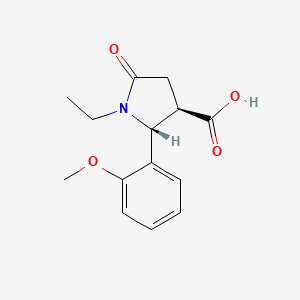

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

The compound “(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” belongs to the pyrrolidinone family, characterized by a five-membered lactam ring with a ketone group at position 3. Its stereochemistry (2R,3R) and substituents—an ethyl group at N1 and a 2-methoxyphenyl group at C2—distinguish it from analogues. Pyrrolidinones are pharmacologically significant, exhibiting antimicrobial, antioxidant, and anticancer activities .

The ethyl substituent at N1 may influence lipophilicity and metabolic stability .

Propriétés

IUPAC Name |

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-3-15-12(16)8-10(14(17)18)13(15)9-6-4-5-7-11(9)19-2/h4-7,10,13H,3,8H2,1-2H3,(H,17,18)/t10-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLRPQJJKWEIQG-MFKMUULPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit antidepressant properties. A study involving structurally related pyrrolidine derivatives demonstrated significant serotonin reuptake inhibition, suggesting potential use in treating depression .

Cognitive Enhancement

The compound's ability to modulate neurotransmitter systems positions it as a candidate for cognitive enhancement. In animal models, similar compounds have shown promise in improving memory and learning abilities, making them potential candidates for further research in cognitive disorders .

Case Study: Synthesis and Testing

A notable case study involved synthesizing (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluating its pharmacological profile in vitro. The results showed promising activity against specific receptor targets associated with anxiety and depression, warranting further investigation into its therapeutic potential .

Toxicology and Safety

Despite its potential benefits, safety evaluations are crucial. Preliminary studies suggest that while the compound is an irritant, its toxicity profile may be manageable within controlled dosages . Further toxicological assessments are necessary to establish safe usage guidelines.

Mécanisme D'action

The mechanism of action of (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

Key structural analogues and their biological activities are summarized below:

Key Observations :

- Electron-donating groups (e.g., methoxy, hydroxy) improve antioxidant activity by stabilizing free radicals .

- Halogen substituents (e.g., chloro) enhance antimicrobial potency, likely due to increased electrophilicity and membrane disruption .

- N1 substituents : Ethyl groups balance lipophilicity and metabolic stability, whereas bulkier groups (e.g., benzyl) may improve target binding but reduce solubility .

Pharmacological Activity Comparison

Antioxidant Activity:

- The 5-chloro-2-hydroxyphenyl analogue (IC₅₀ = 12.3 μM in DPPH assay) outperformed ascorbic acid (IC₅₀ = 18.5 μM) due to synergistic effects of chloro and hydroxyl groups .

- Prediction for target compound : The 2-methoxyphenyl group may confer moderate antioxidant activity, though likely lower than chloro/hydroxy-substituted derivatives.

Antimicrobial Activity:

Physicochemical Properties

*Calculated based on molecular formula C₁₄H₁₇NO₄.

Activité Biologique

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, including structure-activity relationships, biological assays, and case studies related to this compound.

- Molecular Formula: C14H17NO4

- Molar Mass: 263.29 g/mol

- CAS Number: 1082647-17-3

- Density: 1.228 g/cm³ (predicted)

- pKa: 4.38 (predicted)

- Appearance: Powder

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines, notably A549 human lung adenocarcinoma cells. The following table summarizes key findings:

The compound exhibited structure-dependent anticancer activity, with variations in substituents significantly influencing cytotoxic effects. Notably, compounds with a carboxylic acid moiety demonstrated enhanced potency compared to those with acetylamino fragments.

Antimicrobial Activity

The antimicrobial properties of (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have also been investigated. It has shown activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The following table presents the antimicrobial efficacy against selected pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | <128 | |

| Klebsiella pneumoniae | <64 | |

| Pseudomonas aeruginosa | <32 |

The compound's activity against resistant strains suggests its potential as a lead for developing new antimicrobial agents.

Case Studies

- Study on Structure-Activity Relationship : Research demonstrated that the presence of specific functional groups significantly impacts the anticancer efficacy of oxopyrrolidine derivatives. For instance, derivatives with halogen substitutions exhibited enhanced potency against A549 cells compared to their non-substituted counterparts .

- Antimicrobial Screening : In a comprehensive screening of various oxopyrrolidine derivatives against clinically significant pathogens, it was found that certain structural modifications led to increased activity against resistant strains, indicating a promising avenue for drug development targeting resistant infections .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how is stereochemical integrity maintained?

- Answer : The synthesis involves multi-step processes, including cyclization and stereoselective reactions. For pyrrolidinone derivatives, a common approach is the condensation of amino-phenol derivatives with carbonyl-containing compounds (e.g., itaconic acid) under refluxing aqueous conditions . Stereochemical control is achieved using chiral catalysts or chiral pool strategies. For example, diastereoselective synthesis of similar compounds employs hydrogenation with Pd/C under 4 bar H₂ to reduce intermediates while preserving stereochemistry . Post-synthesis, chiral HPLC or enzymatic resolution ensures enantiopurity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Answer :

- ¹H/¹³C NMR : Assigns stereochemistry and identifies substituents. For instance, methoxy groups (-OCH₃) appear as singlets near δ 3.8–4.0 ppm, while the pyrrolidinone carbonyl (C=O) resonates at ~170–175 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl or NH groups (broad peaks ~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for confirming the molecular formula .

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?

- Answer :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while aqueous conditions favor condensation reactions .

- Catalyst : Pd/C catalyzes hydrogenation steps (e.g., nitro group reduction), with yields >65% under 4 bar H₂ . Acid catalysts (e.g., H₂SO₄) improve esterification yields but require careful pH control during workup .

- Temperature : Reflux (~100°C) is optimal for cyclization, while lower temperatures (25–40°C) prevent racemization in stereosensitive steps .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrolidinone derivatives, and how can SAR studies be designed for this compound?

- Answer : Discrepancies in biological data (e.g., antioxidant vs. cytotoxic effects) arise from assay conditions or impurity profiles. To address this:

- SAR Framework : Modify substituents (e.g., methoxy vs. halogen groups) and evaluate activity trends. For example, 2-methoxyphenyl moieties enhance blood-brain barrier permeability in neuroactive compounds .

- Standardized Assays : Use 3D cell cultures or in vivo models to validate in vitro findings .

- Computational Modeling : Docking studies predict binding affinity to targets like GABA receptors or COX-2 .

Q. How can diastereoselectivity be optimized in the synthesis of this compound, and what role do chiral auxiliaries play?

- Answer :

- Chiral Catalysts : Asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess (ee) in related pyrrolidinones .

- Chiral Pool Synthesis : Start with enantiopure amino acids (e.g., L-proline) to dictate stereochemistry .

- Crystallization-Induced Diastereomer Transformation : Enhances purity by selectively crystallizing the desired diastereomer .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices, and how are they validated?

- Answer :

- LC-MS/MS : Offers high sensitivity (LOQ ~1 ng/mL) for pharmacokinetic studies. Method validation includes linearity (R² >0.99), precision (CV <15%), and recovery (>80%) .

- Chiral CE : Separates enantiomers in plasma using cyclodextrin-based buffers .

- Stability Testing : Assess degradation under varied pH/temperature to establish storage conditions .

Q. How can computational chemistry predict the metabolic pathways and toxicity profile of this compound?

- Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to forecast CYP450 metabolism and potential toxicophores (e.g., reactive esters) .

- Metabolite Identification : Simulate Phase I/II transformations (e.g., demethylation of methoxy groups) via density functional theory (DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.